molecular formula C9H11ClN2O2 B1435103 Ethyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate CAS No. 1935445-81-0

Ethyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate

Cat. No. B1435103
CAS RN: 1935445-81-0
M. Wt: 214.65 g/mol
InChI Key: YNBMQBKCZSNDIW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The IUPAC name for this compound is ethyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate . The InChI code is 1S/C9H11ClN2O2/c1-4-14-9(13)7-5(2)6(3)11-12-8(7)10/h4H2,1-3H3 . This code is a unique identifier for chemical substances, providing information about the molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 214.65 . It is a liquid at room temperature .

Scientific Research Applications

Chemical Reactions and Synthesis

Ethyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate is involved in various chemical reactions and synthetic processes. For example, it can undergo cyclization with nucleophilic reagents to form new derivatives of pyrazolo[3,4-c]pyridazine, as detailed by Zabska et al. (1998) (Zabska et al., 1998). Similarly, Radwan and Bakhite (1999) reported the synthesis of various 4,5-diphenyl-3-hydroxy thieno[2,3-c]pyridazines using ethyl 2,3-dihydro-5,6-diphenyl-3-thioxopyridazine-4-carboxylate, showcasing its utility in creating heterocyclic compounds (Radwan & Bakhite, 1999).

Synthesis of Pharmacological Compounds

In pharmacological research, this compound is used for synthesizing various biologically active substances. As documented by Gad-Elkareem and El-Adasy (2010), the derivative of ethyl 5-cyano-6-mercaptonicotinate was utilized to produce several compounds with potential antibacterial properties (Gad-Elkareem & El-Adasy, 2010).

Molecular Structure and Spectral Analyses

Ethyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate also plays a role in the study of molecular structures and spectral analyses. Singh et al. (2013) synthesized and analyzed ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, providing insights into its molecular structure and properties (Singh et al., 2013).

Development of New Heterocyclic Compounds

The compound is instrumental in developing novel heterocyclic structures, as shown in the work of Hanzlowsky et al. (2003), where it was used to synthesize ethyl pyrazolecarboxylates and related intermediates (Hanzlowsky et al., 2003).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These provide guidance on how to handle the compound safely to minimize risks .

properties

IUPAC Name

ethyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-4-14-9(13)7-5(2)6(3)11-12-8(7)10/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBMQBKCZSNDIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=NC(=C1C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate

CAS RN

1935445-81-0
Record name ethyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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